4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Description
The compound 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one features a spirocyclic scaffold combining a 1-oxa-3-azaspiro[4.5]decan-2-one core with a 4-hydroxy-4-methyl substituent and a pyridin-2-ylmethyl group at position 2.
Properties
IUPAC Name |
4-hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(19)15(8-4-2-5-9-15)20-13(18)17(14)11-12-7-3-6-10-16-12/h3,6-7,10,19H,2,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGRTBKDASXBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves multiple steps. One common method includes the reaction of a pyridine derivative with a spirocyclic lactam under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one is used in various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Biological Research: It is used to investigate biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Comparative Insights
Heteroatom Arrangement: The target compound’s 1-oxa-3-aza configuration contrasts with analogs like Compound 83/90 (1-oxa-3,8-diaza) and Compound 13/14 (1,3-diaza). 8-oxa-2-azaspiro[4.5]decan-1-one () demonstrates how oxygen placement alters ring strain and synthetic accessibility .
Substituent Effects :
- Bulky groups (e.g., bis(4-methoxybenzyl)amine in Compound 83 ) may reduce metabolic clearance but limit blood-brain barrier penetration .
- Electrophilic substituents (bromo, chloro) in Compound 83 suggest utility in covalent inhibitor design, whereas the sulfone in Compound 90 enhances oxidative stability .
- The pyridin-2-ylmethyl group in the target compound provides a chelation site for metal ions or kinase ATP pockets, similar to kinase inhibitors like crizotinib .
Synthetic Strategies :
- Pd-catalyzed cross-coupling (Suzuki, ) is prevalent for introducing aryl/heteroaryl groups, enabling modular synthesis .
- Silylation () and hydrogenation () highlight diverse functionalization routes for spiro scaffolds .
Physicochemical Properties :
- Hydroxyl and methoxy groups (target compound, ) improve aqueous solubility, while cyclohexyl () and silyl () groups increase lipophilicity .
Biological Activity
4-Hydroxy-4-methyl-3-(pyridin-2-ylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one, with the CAS number 328283-10-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological activity. Its molecular formula is C15H20N2O3, and it includes functional groups such as a hydroxyl group and a pyridine moiety, which are often associated with various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3 |
| CAS Number | 328283-10-9 |
| Purity | >=90% |
The biological activity of this compound has been investigated through various studies, revealing several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound has shown potential in modulating G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. Specifically, it may influence calcium ion signaling through inositol triphosphate pathways, affecting cellular responses .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Cytotoxic Effects : Research indicates that it may possess cytotoxic effects on specific cancer cell lines, suggesting potential applications in oncology .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 25 µM, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
| Parameter | Value |
|---|---|
| Bioavailability | Under investigation |
| Half-life | TBD |
| Metabolism | Hepatic pathways suspected |
Toxicology
Toxicological assessments have indicated that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
